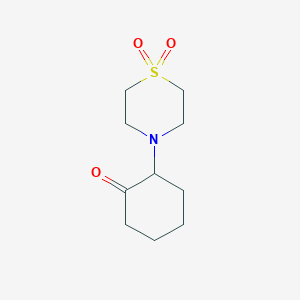

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione

Descripción

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c12-10-4-2-1-3-9(10)11-5-7-15(13,14)8-6-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKBECGEGSGOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione, also known as cycloheximide, is the protein synthesis machinery in eukaryotic cells. It specifically interacts with the translocase enzyme , a crucial component of the ribosome.

Mode of Action

Cycloheximide exerts its effects by interfering with the translocation step in protein synthesis . This step involves the movement of two tRNA molecules and mRNA in relation to the ribosome. By blocking this step, cycloheximide effectively halts the elongation phase of protein synthesis in eukaryotic cells.

Biochemical Pathways

Cycloheximide’s action impacts multiple biochemical pathways due to its broad inhibition of protein synthesis. As proteins play a vital role in virtually all cellular processes, the compound’s inhibitory effect can disrupt normal cellular functions and lead to cell growth arrest and cell death.

Result of Action

The primary result of cycloheximide’s action is the inhibition of protein synthesis , leading to cell growth arrest and cell death . This can have various downstream effects depending on the specific cell type and the proteins that are affected by the inhibition of synthesis.

Actividad Biológica

4-(2-Oxocyclohexyl)-1λ6-thiomorpholine-1,1-dione is a thiomorpholine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 4-(2-Oxocyclohexyl)-1λ6-thiomorpholine-1,1-dione

- Molecular Formula : C₈H₁₃NO₂S

- Molecular Weight : 185.26 g/mol

- Physical State : Crystalline solid

- Melting Point : Not extensively documented

The biological activity of 4-(2-Oxocyclohexyl)-1λ6-thiomorpholine-1,1-dione is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antioxidant Properties : Some derivatives of thiomorpholine have shown antioxidant activity, which could contribute to protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that thiomorpholine derivatives possess antimicrobial properties. A study demonstrated that compounds similar to 4-(2-Oxocyclohexyl)-1λ6-thiomorpholine-1,1-dione exhibited significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

Recent investigations have explored the anticancer potential of thiomorpholine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 25 |

| MCF-7 (Breast cancer) | 30 |

| A549 (Lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including 4-(2-Oxocyclohexyl)-1λ6-thiomorpholine-1,1-dione. The results indicated a promising profile against resistant strains of bacteria, suggesting potential for development as a novel antibiotic agent.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested on various cancer cell lines. The findings highlighted its ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further development in cancer therapeutics.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, NO₂): Enhance stability and redox activity (e.g., Nifurtimox) . Aromatic Systems (e.g., thiophene, pyridine): Improve π-π stacking interactions in enzyme binding . Polar Groups (e.g., amine, ketone): Modulate solubility and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Oxocyclohexyl)-1λ⁶-thiomorpholine-1,1-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves the oxidation of thiomorpholine derivatives followed by cyclohexanone substitution. For example, thiomorpholine-1,1-dioxide analogs are synthesized via sulfonation of thiomorpholine using hydrogen peroxide in acetic acid under reflux (70–80°C, 12–24 hours) . Introducing the 2-oxocyclohexyl group may require nucleophilic substitution or coupling reactions (e.g., using cyclohexanone derivatives with activated leaving groups). Yield optimization depends on solvent polarity (DMF vs. THF), temperature control (room temp vs. 60°C), and catalyst selection (e.g., Pd for cross-coupling).

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying the thiomorpholine-1,1-dioxide core (e.g., sulfone protons at δ 3.5–4.0 ppm) and cyclohexyl substituents (cyclohexanone carbonyl at ~210 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.

- IR Spectroscopy : Validates sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and cyclohexanone carbonyl (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities of the 2-oxocyclohexyl group with cyclooxygenase (COX) or kinase active sites.

- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the thiomorpholine ring may enhance receptor affinity .

- MD Simulations : Assess conformational stability of the sulfone moiety in aqueous vs. lipid bilayer environments.

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and triplicate measurements.

- Metabolite Interference Testing : Use LC-MS to rule out compound degradation or metabolite formation during assays.

- Kinetic vs. Equilibrium Studies : Differentiate time-dependent inhibition (pre-incubation effects) from direct competitive inhibition .

Q. How can synthetic routes be optimized for enantiomeric purity, given the stereochemical complexity of the cyclohexyl group?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry.

- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates to validate stereochemical outcomes .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values to assess reproducibility .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound?

- Methodological Answer :

- Synthesis of Labeled Analogs : Introduce ¹³C at the cyclohexanone carbonyl via labeled cyclohexanone precursors.

- Tracer Studies : Administer labeled compound to hepatocyte cultures and track metabolites using LC-MS/MS.

- Mass Isotopomer Analysis : Quantify isotopic enrichment to identify major Phase I/II metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.